

# Core Molecular Profile and Physicochemical Properties

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## Compound of Interest

Compound Name: 6-Chloro-2-methyl-1h-indole

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**6-Chloro-2-methyl-1H-indole** is a substituted indole, a class of aromatic heterocyclic organic compounds featuring a bicyclic structure composed of a six-membered benzene ring fused to a five-membered, nitrogen-containing pyrrole ring.[1] The indole framework is a foundational scaffold in numerous biologically active molecules.[2][3] The specific substitution pattern of **6-Chloro-2-methyl-1H-indole**—a chloro group at position 6 and a methyl group at position 2—imparts distinct chemical properties that are critical for its role as a synthetic intermediate.

The chloro substituent, an electron-withdrawing group, and the methyl substituent, an electron-donating group, modulate the electronic environment of the indole nucleus, influencing its reactivity and biological interactions.[4]

Diagram 1: Molecular Structure of **6-Chloro-2-methyl-1H-indole**

Caption: Structure of **6-Chloro-2-methyl-1H-indole** with key positions numbered.

Table 1: Physicochemical Properties of **6-Chloro-2-methyl-1H-indole**

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>8</sub> ClN	
Molecular Weight	165.62 g/mol	
CAS Number	6127-17-9	
Appearance	Solid	
InChI Key	NNJZGKJLPCDYQB-UHFFFAOYSA-N	
SMILES	CC1=CC2=CC=C(C=C2N1)Cl	

## Synthesis Pathway: The Fischer Indole Synthesis

The most prominent and versatile method for constructing the indole scaffold is the Fischer indole synthesis, discovered by Emil Fischer in 1883.<sup>[5]</sup> This reaction produces an indole from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.<sup>[5][6]</sup> For **6-Chloro-2-methyl-1H-indole**, the logical precursors are (4-chlorophenyl)hydrazine and acetone.

The reaction is catalyzed by Brønsted acids (e.g., HCl, H<sub>2</sub>SO<sub>4</sub>, polyphosphoric acid) or Lewis acids (e.g., ZnCl<sub>2</sub>, AlCl<sub>3</sub>).<sup>[5][6]</sup> The choice of catalyst is critical and can significantly impact yield and purity.

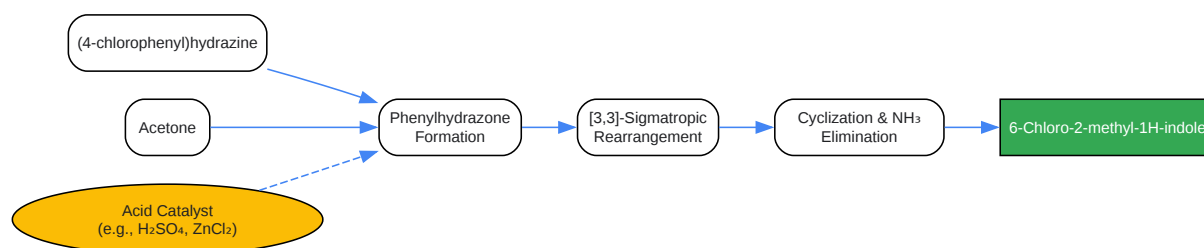
## Mechanism and Rationale

The mechanism proceeds through several key steps:

- **Hydrazone Formation:** The (4-chlorophenyl)hydrazine reacts with acetone to form the corresponding phenylhydrazone. This is a condensation reaction driven by the removal of water, often facilitated by the acid catalyst.<sup>[7]</sup>
- **Tautomerization:** The phenylhydrazone isomerizes to its enamine tautomer ('ene-hydrazine').<sup>[8]</sup>

- [9][9]-Sigmatropic Rearrangement: Following protonation of the enamine, a concerted pericyclic reaction, the [9][9]-sigmatropic rearrangement (a type of Claisen rearrangement), occurs. This is the crucial bond-forming step, creating the C3a-C7a bond of the indole ring and disrupting the aromaticity of the benzene ring.[5][7]
- Rearomatization & Cyclization: The resulting di-imine intermediate rapidly tautomerizes to restore the energetically favorable aromatic system. The amino group then attacks the imine carbon in an intramolecular fashion to form the five-membered ring.[7]
- Ammonia Elimination: Finally, under acid catalysis, a molecule of ammonia ( $\text{NH}_3$ ) is eliminated, leading to the formation of the stable, aromatic indole product.[5][8] Isotopic labeling studies confirm that the N1 nitrogen of the phenylhydrazine is incorporated into the final indole ring.[5]

Diagram 2: Fischer Indole Synthesis Workflow



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Caption: Key stages in the Fischer indole synthesis of the target compound.

## Experimental Protocol: Synthesis of 6-Chloro-2-methyl-1H-indole

This protocol is a representative example based on the established Fischer indole synthesis methodology. Researchers should adapt conditions based on available laboratory equipment and perform appropriate safety assessments.

- **Reagent Preparation:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (4-chlorophenyl)hydrazine hydrochloride (1 equiv.) and acetone (1.5 equiv.).
- **Solvent and Catalyst Addition:** Add a suitable solvent, such as ethanol or glacial acetic acid. The choice of solvent influences reaction kinetics and solubility. Cautiously add the acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid, or zinc chloride, 0.2-1 equiv.). The catalyst is essential for protonating intermediates and driving the reaction forward.[5][6]
- **Reaction Execution:** Heat the mixture to reflux. The reaction temperature and time (typically 1-4 hours) must be optimized. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up and Isolation:** After cooling to room temperature, pour the reaction mixture into a beaker of ice-water. This precipitates the crude product. If an acidic catalyst was used, neutralize the solution carefully with a base (e.g., NaOH solution) until the pH is ~7-8.
- **Purification:** Collect the crude solid by vacuum filtration and wash thoroughly with water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure **6-Chloro-2-methyl-1H-indole**.

## Chemical Reactivity

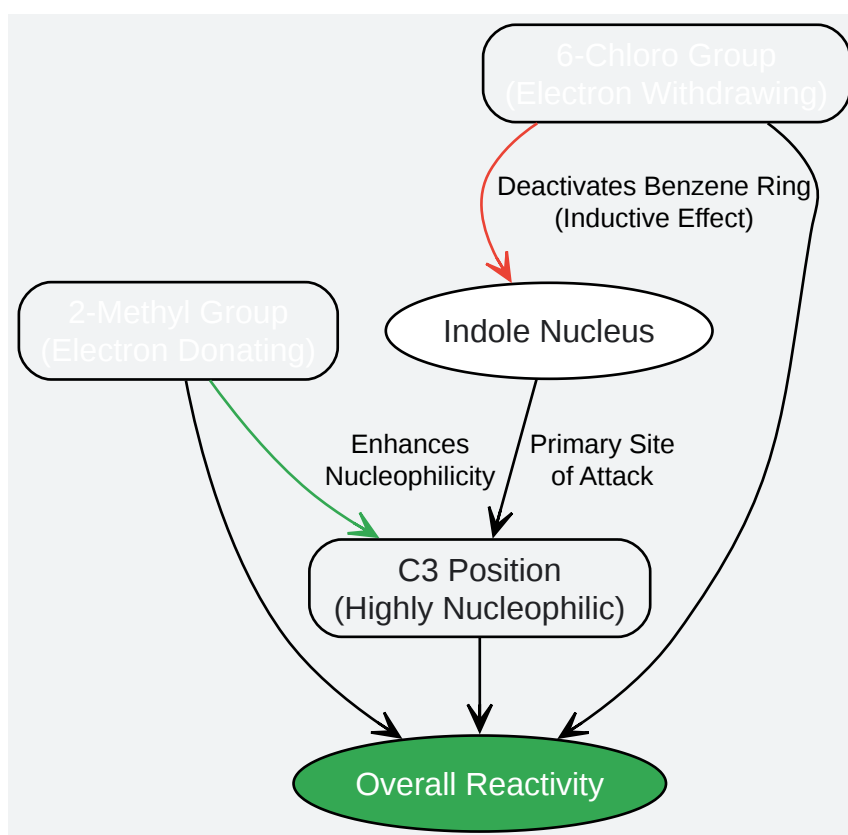
The reactivity of the indole nucleus is dominated by the electron-rich nature of the pyrrole ring, making it highly susceptible to electrophilic attack.[9][10]

- **Site of Electrophilic Attack:** The most reactive position for electrophilic aromatic substitution is C3.[11] This position is estimated to be  $10^{13}$  times more reactive than a position on benzene.[11] The high nucleophilicity is due to the enamine-like character of the C2-C3 double bond and the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the indoleninium ion).
- **Influence of Substituents:**
  - **2-Methyl Group:** The methyl group at C2 is electron-donating via hyperconjugation, further increasing the electron density of the pyrrole ring and reinforcing the nucleophilicity of the

C3 position.

- 6-Chloro Group: The chlorine atom at C6 exerts a dual electronic effect on the benzene portion of the ring. It is inductively electron-withdrawing but has an electron-donating resonance effect. Overall, it is a deactivating group for electrophilic substitution on the benzene ring and directs incoming electrophiles to the ortho and para positions (C5 and C7). However, substitution on the benzene ring typically only occurs after the more reactive N1, C2, and C3 positions are already substituted.<sup>[11]</sup>

Diagram 3: Reactivity Profile of **6-Chloro-2-methyl-1H-indole**



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Caption: Electronic influences on the reactivity of the indole core.

## Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of **6-Chloro-2-methyl-1H-indole**. The expected data are summarized below.

Table 2: Predicted Spectroscopic Data for **6-Chloro-2-methyl-1H-indole**

Technique	Feature	Expected Chemical Shift / Value	Rationale
$^1\text{H}$ NMR	N-H Proton	$\delta$ 7.8-8.2 ppm (broad singlet)	Deshielded proton on nitrogen, often broad due to quadrupole coupling and exchange.
Aromatic Protons	$\delta$ 7.0-7.5 ppm (multiplets)	Protons on the benzene ring (H4, H5, H7) will exhibit complex splitting patterns influenced by the chloro group. <a href="#">[12]</a>	
C3-H Proton	$\delta$ ~6.2 ppm (singlet or narrow multiplet)	Proton on the electron-rich pyrrole ring.	
C2-CH <sub>3</sub> Protons	$\delta$ ~2.3-2.4 ppm (singlet)	Methyl group attached to the C2 position of the indole ring. <a href="#">[12]</a>	
$^{13}\text{C}$ NMR	C2	$\delta$ ~135-138 ppm	Carbon bearing the methyl group.
C3	$\delta$ ~100-102 ppm	Electron-rich carbon, shifted significantly upfield.	
C3a, C7a (Bridgehead)	$\delta$ ~125-130 ppm	Quaternary carbons at the ring junction.	
C4, C5, C7	$\delta$ ~110-122 ppm	Aromatic carbons on the benzene ring.	
C6	$\delta$ ~128 ppm	Carbon atom directly bonded to the chlorine atom.	

C2-CH <sub>3</sub>	δ ~10-14 ppm	Aliphatic carbon of the methyl group.	
Mass Spec (EI)	Molecular Ion (M <sup>+</sup> )	m/z = 165/167	Corresponds to the molecular weight. The ~3:1 ratio of the M <sup>+</sup> and M+2 peaks is characteristic of a compound containing one chlorine atom.
IR Spectroscopy	N-H Stretch	3300-3500 cm <sup>-1</sup> (sharp peak)	Characteristic stretch for the N-H bond in the pyrrole ring.
C-H Aromatic Stretch	~3100 cm <sup>-1</sup>	Stretching vibrations of C-H bonds on the aromatic rings.	
C=C Aromatic Stretch	1450-1600 cm <sup>-1</sup>	Ring stretching vibrations of the aromatic system.	
C-Cl Stretch	700-800 cm <sup>-1</sup>	Stretching vibration for the carbon-chlorine bond.	

## Applications in Drug Discovery and Development

The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.<sup>[1][2]</sup> **6-Chloro-2-methyl-1H-indole** serves as a valuable building block for synthesizing more complex molecules with potential therapeutic activities.

- **Scaffold for Bioactive Molecules:** Its structure can be readily functionalized, particularly at the N1 and C3 positions, to generate libraries of derivatives for screening against various biological targets.



- Known Biological Activities of Derivatives: Substituted indoles, including chloro-derivatives, have demonstrated a wide range of pharmacological effects, such as anti-inflammatory, antifungal, anticancer, and anticonvulsant properties.[1][13][14][15] For example, a related compound, methyl 6-chloro-1H-indole-3-carboxylate, has been shown to induce programmed cell death in Acanthamoeba species.[16] The presence of a halogen like chlorine can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes and interact with protein binding pockets.[4][16]

## Safety and Handling

Proper handling of **6-Chloro-2-methyl-1H-indole** is essential due to its potential toxicity. Always consult the latest Safety Data Sheet (SDS) before use.

- Hazard Classification: Classified as Acutely Toxic, Oral (Category 3).[17]
- GHS Pictogram: GHS06 (Skull and Crossbones).[17]
- Hazard Statements: H301 - Toxic if swallowed.[17] May cause skin, eye, and respiratory irritation.[18][19]
- Precautionary Measures:
  - Use only in a well-ventilated area, preferably in a chemical fume hood.[18]
  - Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[20]
  - Avoid breathing dust and prevent contact with skin and eyes.[19]
  - Wash hands thoroughly after handling.[20]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18]

## Conclusion

**6-Chloro-2-methyl-1H-indole** is a chemically significant molecule whose properties are defined by the interplay of its core indole structure and its specific substituents. A deep understanding of its synthesis via the Fischer indole reaction, its predictable reactivity centered

on the C3 position, and its characteristic spectroscopic signature provides a solid foundation for its effective use in research and development. Its role as a versatile intermediate continues to make it a valuable compound for medicinal chemists aiming to discover novel therapeutics.

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